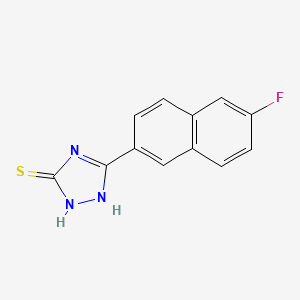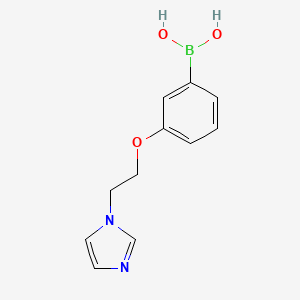
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid is a compound that features both an imidazole ring and a boronic acid group The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the boronic acid group consists of a boron atom bonded to two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles involves the cyclization of amido-nitriles in the presence of a nickel catalyst . This method is mild and allows for the inclusion of various functional groups.
This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the reaction can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid may involve large-scale synthesis using the aforementioned methods. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis . Additionally, the use of automated systems for reagent addition and reaction monitoring can improve the reproducibility and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Imidazolines.
Substitution: Various aryl-substituted products depending on the coupling partner used.
Scientific Research Applications
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with boronic acids.
Mechanism of Action
The mechanism of action of (3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for enzyme inhibition. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can enhance the binding affinity of the compound to its target .
Comparison with Similar Compounds
Similar Compounds
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic acid: Contains both an imidazole ring and a boronic acid group.
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronate esters: Similar structure but with boronate ester groups instead of boronic acid.
(3-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)borates: Similar structure but with borate groups instead of boronic acid.
Uniqueness
The uniqueness of this compound lies in its combination of an imidazole ring and a boronic acid group. This combination allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile tool in scientific research and industrial applications .
Properties
Molecular Formula |
C11H13BN2O3 |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
[3-(2-imidazol-1-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c15-12(16)10-2-1-3-11(8-10)17-7-6-14-5-4-13-9-14/h1-5,8-9,15-16H,6-7H2 |
InChI Key |
NGJPSOCKXCGIMY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2C=CN=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride](/img/structure/B13473880.png)


![2-[2-(4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13473887.png)
![2-Bromo-6-methylthieno[3,2-b]pyridine](/img/structure/B13473891.png)


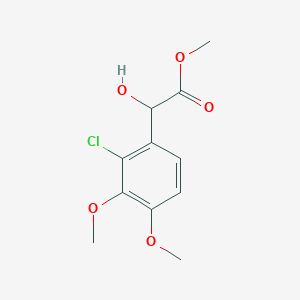
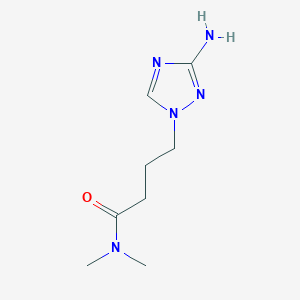
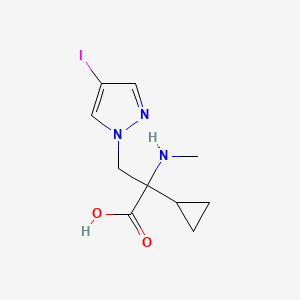
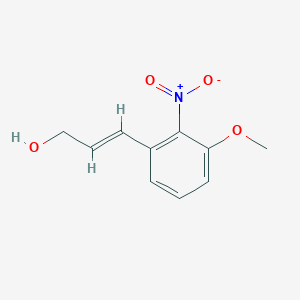
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473926.png)
